Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hcl
CAS No.:
Cat. No.: VC20360409
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16ClNO2 |
|---|---|
| Molecular Weight | 205.68 g/mol |
| IUPAC Name | methyl 6-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-2-6-3-8(4-7)10-5-6;/h6-8,10H,2-5H2,1H3;1H |
| Standard InChI Key | YPGSSJOVAKKVHQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CC2CC(C1)NC2.Cl |
Introduction
Structural Characteristics and Molecular Identity
The compound’s molecular architecture is defined by a bicyclo[3.2.1]octane framework incorporating a nitrogen atom at the 6-position and a methyl ester group at the 3-position, forming a hydrochloride salt. Key structural identifiers include:
The bicyclic structure confers rigidity and stereochemical complexity, enabling selective interactions with biological targets. The nitrogen atom within the ring system enhances reactivity, facilitating participation in diverse chemical transformations .
Synthesis and Manufacturing Processes
The synthesis of methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride involves multi-step strategies to construct the azabicyclo core. Enantioselective methods are critical for producing stereochemically pure isoforms, which are essential for consistent biological activity. Industrial-scale production often employs advanced technologies such as continuous flow reactors to optimize yield and purity.
Key Synthetic Considerations:
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Scaffold Construction: Cyclization reactions using precursors like piperidine derivatives are common.
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Esterification: Introduction of the methyl ester group via nucleophilic acyl substitution.
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Salt Formation: Reaction with hydrochloric acid to stabilize the compound as a hydrochloride salt .
Chemical Reactivity and Functional Properties
The compound’s reactivity is influenced by its bicyclic framework and functional groups:
Nucleophilic Substitution
The ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This property is exploited in prodrug design.
Ring-Opening Reactions
The strained bicyclic system participates in ring-opening reactions with electrophiles, generating linear intermediates for further functionalization.
Hydrogen Bonding
The nitrogen atom acts as a hydrogen bond donor, enhancing interactions with biological macromolecules such as enzymes and receptors .
| Biological Target | Observed Activity | Research Findings |
|---|---|---|
| Serotonin Receptors | Moderate binding affinity | Potential anxiolytic applications |
| Dopamine Transporters | Inhibition | Investigated for addiction therapy |
| Enzymatic Pathways | Modulation of catalytic activity | Relevance in neurodegenerative diseases |
The azabicyclo scaffold’s rigidity allows precise spatial orientation of functional groups, improving target selectivity and reducing off-target effects .
Comparative Analysis with Related Azabicyclo Derivatives
Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride is often compared to structural analogs:
| Compound | Key Differences | Biological Impact |
|---|---|---|
| Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate | Ester group at 6-position | Altered receptor selectivity |
| Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate | Smaller bicyclic framework | Reduced metabolic stability |
The positional isomerism of the ester group significantly affects both chemical reactivity and pharmacological profiles.
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